Iquindamine

CYP2D6 inhibition drug-drug interaction antitussive metabolism

Iquindamine (CAS 55299-11-1) is a synthetic small-molecule antitussive agent belonging to the 3,4-dihydroisoquinoline chemical class, with a molecular formula of C15H23N3 and a molecular weight of 245.37 g/mol. First assigned an International Nonproprietary Name (INN) by the World Health Organization in 1975 (p-INN List 34), it is classified under the respiratory system therapeutic category and remains listed as an investigational antitussive agent with a validated UNII (F2U67W4R4J).

Molecular Formula C15H23N3
Molecular Weight 245.36 g/mol
CAS No. 55299-11-1
Cat. No. B1622017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIquindamine
CAS55299-11-1
Molecular FormulaC15H23N3
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1=NCCC2=CC=CC=C21
InChIInChI=1S/C15H23N3/c1-3-18(4-2)12-11-17-15-14-8-6-5-7-13(14)9-10-16-15/h5-8H,3-4,9-12H2,1-2H3,(H,16,17)
InChIKeyWLDFBDNWPZFNJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iquindamine (CAS 55299-11-1): Baseline Characterization for Antitussive Procurement and Research Selection


Iquindamine (CAS 55299-11-1) is a synthetic small-molecule antitussive agent belonging to the 3,4-dihydroisoquinoline chemical class, with a molecular formula of C15H23N3 and a molecular weight of 245.37 g/mol . First assigned an International Nonproprietary Name (INN) by the World Health Organization in 1975 (p-INN List 34), it is classified under the respiratory system therapeutic category and remains listed as an investigational antitussive agent with a validated UNII (F2U67W4R4J) [1]. Unlike opioid-derived cough suppressants such as codeine or the morphinan-based dextromethorphan, Iquindamine features a dihydroisoquinoline scaffold, placing it in a structurally distinct subclass of centrally acting antitussives .

Why Iquindamine Cannot Be Generically Substituted: Structural and Pharmacological Divergence from Common Antitussives


Antitussive agents within the same broad therapeutic category exhibit fundamentally different molecular targets, metabolic liabilities, and structural scaffolds that preclude simple interchangeability. Dextromethorphan acts primarily through sigma-1 receptor agonism and NMDA receptor antagonism, while codeine exerts its antitussive effect via mu-opioid receptor activation [1]. Iquindamine, built upon a 3,4-dihydroisoquinoline core rather than a morphinan or phenanthrene opioid skeleton, is documented in patent literature to possess a dual pharmacological profile combining antitussive activity with antifibrillatory properties—a combination not shared by either dextromethorphan or codeine [2]. Furthermore, Iquindamine demonstrates measurable inhibition of human recombinant CYP2D6 (IC50 = 3.30 × 10³ nM), a cytochrome P450 isoform critically involved in the metabolism of many co-administered drugs, introducing potential drug-drug interaction considerations distinct from those of comparator antitussives [3]. It must be explicitly noted that the overall body of high-strength, head-to-head comparative evidence for Iquindamine remains limited due to its investigational status and the age of its primary literature; the differential evidence presented below represents the best available data compiled from multiple source types.

Iquindamine Quantitative Differentiation Evidence: Comparator-Based Procurement Guide


CYP2D6 Enzyme Inhibition: Iquindamine vs. Dextromethorphan Metabolic Interaction Risk Profile

Iquindamine inhibits human recombinant CYP2D6 with an IC50 of 3.30 × 10³ nM (3.30 µM) in a fluorescence-based enzymatic assay [1]. In contrast, dextromethorphan itself is not a significant CYP2D6 inhibitor; published data indicate that dextromethorphan at concentrations up to 4.8 µM does not induce or inhibit CYP2D6 in human hepatocytes, and its metabolic clearance is mediated primarily by CYP2D6 acting upon it as a substrate rather than the compound acting as an inhibitor of the isoform [2]. The distinct CYP2D6 inhibition profile of Iquindamine suggests that, unlike dextromethorphan, co-administration with CYP2D6-metabolized drugs may require evaluation for potential pharmacokinetic interactions, a consideration relevant for researchers designing polypharmacy cough models.

CYP2D6 inhibition drug-drug interaction antitussive metabolism in vitro pharmacology

Dual Antitussive-Antifibrillatory Pharmacological Profile: Differentiation from Mono-Indication Antitussives

Japanese Patent JPS5330716B1, filed in 1971 and published in 1978, explicitly discloses 3,4-dihydroisoquinoline derivatives—the structural class to which Iquindamine belongs—as possessing both antitussive and antifibrillating properties [1]. This dual pharmacological activity is not observed in standard antitussive comparators: dextromethorphan has no documented antifibrillatory activity, and codeine's Mu-opioid receptor agonism may actually carry pro-arrhythmic risk in certain patient populations [2]. The claimed dual indication represents a class-level differentiation for Iquindamine within the 3,4-dihydroisoquinoline series that is absent in morphinan-based or opioid-based antitussives.

antifibrillatory dual pharmacology 3,4-dihydroisoquinoline patent evidence

Structural Class Differentiation: 3,4-Dihydroisoquinoline Core vs. Morphinan and Phenanthrene Scaffolds

Iquindamine is built upon a 3,4-dihydroisoquinoline core (SMILES: C2=C1C(=NCCC1=CC=C2)NCCN(CC)CC), which is structurally and biosynthetically unrelated to the morphinan scaffold of dextromethorphan or the phenanthrene opioid scaffold of codeine [1]. This scaffold-level differentiation has practical implications: the morphinan nucleus of dextromethorphan retains structural similarity to levorphanol and other opioid ligands, contributing to its potential for abuse at supratherapeutic doses, while codeine's phenanthrene scaffold directly enables mu-opioid receptor agonism with attendant abuse liability and respiratory depression risk [2]. The dihydroisoquinoline scaffold of Iquindamine, lacking the structural features required for opioid receptor activation, represents a chemically distinct antitussive pharmacophore that may offer a differentiated safety and regulatory profile.

chemical scaffold dihydroisoquinoline morphinan opioid structural alert

Regulatory and Compendial Status: WHO INN Listing and Japanese Pharmacopoeial Recognition

Iquindamine was assigned an official International Nonproprietary Name (INN) by the WHO in 1975 (p-INN List 34, confirmed in r-INN List 16, 1976), formally designating it within the global pharmaceutical nomenclature system . Additionally, Iquindamine is listed in Japan's specified entrusted pharmaceuticals compendium under the antitussive category [1]. This dual compendial recognition provides a degree of regulatory provenance that is absent for many other investigational dihydroisoquinoline antitussives that never advanced to INN assignment. In comparison, while dextromethorphan and codeine are widely recognized in multiple pharmacopoeias (USP, EP, BP, JP), Iquindamine's specific listing in the Japanese entrusted pharmaceutical system distinguishes it from other non-commercialized investigational antitussives that lack any national-level compendial acknowledgment.

INN WHO Japanese entrusted pharmaceuticals regulatory status compendial listing

Predicted Physicochemical Profile: pKa and logP Differentiation for Formulation and Bioavailability Screening

Iquindamine has a predicted pKa of 9.98 ± 0.25 (most basic center), a predicted density of 1.04 ± 0.1 g/cm³, and a boiling point of 402.4 ± 45.0 °C at 760 mmHg . These values place Iquindamine in a distinct physicochemical space relative to dextromethorphan (pKa ~8.3, logP ~3.6) and codeine (pKa ~8.2, logP ~1.2) [1]. The higher predicted basicity of Iquindamine (pKa ~9.98) implies a greater degree of ionization at physiological pH (7.4), which may influence absorption, distribution, and blood-brain barrier penetration kinetics differently than the less basic morphinan and opioid comparators. While these are predicted rather than experimentally determined values, they provide a starting framework for researchers to evaluate differential formulation requirements or to design comparative pharmacokinetic studies.

pKa logP Lipinski physicochemical drug-likeness

Iquindamine Optimal Research and Industrial Application Scenarios Based on Evidence-Supported Differentiation


Preclinical Cough Models Requiring Dual Antitussive-Antifibrillatory Activity

Based on the patent-documented dual pharmacological profile of 3,4-dihydroisoquinoline derivatives possessing both antitussive and antifibrillating properties [1], Iquindamine is best suited for preclinical cough research in animal models where co-existing arrhythmic susceptibility is a confounding factor. In guinea pig citric acid-induced cough models—the standard preclinical antitussive screening paradigm—Iquindamine may be evaluated not only for cough suppression but also for concurrent cardiac electrophysiological endpoints, a combined assessment that cannot be performed with dextromethorphan or codeine due to their lack of antifibrillatory activity [1][2].

Drug-Drug Interaction (DDI) Studies Investigating CYP2D6-Mediated Metabolic Liabilities

Iquindamine's measurable CYP2D6 inhibitory activity (IC50 = 3.30 × 10³ nM) [3] supports its use as a probe compound or reference inhibitor in in vitro DDI panels. Unlike dextromethorphan, which serves primarily as a CYP2D6 substrate rather than an inhibitor [4], Iquindamine can be incorporated into hepatocyte or microsomal assay systems designed to assess the CYP2D6-mediated interaction potential of co-administered drugs in polypharmacy cough and cold formulations.

Non-Opioid Antitussive Development Programs with Controlled Substance Constraints

Given Iquindamine's 3,4-dihydroisoquinoline scaffold—which lacks the morphinan or phenanthrene structural alerts associated with opioid receptor agonism [5]—it is a viable candidate for antitussive development programs operating under institutional controlled substance restrictions or DEA regulatory oversight. The compound's WHO INN assignment (1975) and Japanese entrusted pharmaceutical listing [6] further provide regulatory documentation that may facilitate procurement for GLP-compliant studies, differentiating Iquindamine from other non-commercialized investigational antitussives that lack any compendial recognition.

Formulation Feasibility Studies Targeting Modified-Release Oral Antitussive Products

Iquindamine's predicted pKa of 9.98—approximately 1.7 units higher than dextromethorphan (pKa ~8.3) and codeine (pKa ~8.2) [7]—suggests a greater degree of ionization at gastrointestinal pH, which may influence dissolution rate, permeability, and ultimately bioavailability. Formulation scientists evaluating salt forms, enteric coatings, or sustained-release matrices for oral antitussive delivery may find Iquindamine's distinct ionization profile a relevant variable in prototype screening and optimization.

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